molecular formula C15H13NO3 B6376607 3-Cyano-5-(2,5-dimethoxyphenyl)phenol, 95% CAS No. 1261924-88-2

3-Cyano-5-(2,5-dimethoxyphenyl)phenol, 95%

Cat. No. B6376607
CAS RN: 1261924-88-2
M. Wt: 255.27 g/mol
InChI Key: YENSSYWXNDMADL-UHFFFAOYSA-N
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Description

3-Cyano-5-(2,5-dimethoxyphenyl)phenol, or 3-CN-5-DMPP, is an organic compound with a molecular formula of C13H10NO3. It is a colorless solid that is insoluble in water and soluble in organic solvents. 3-CN-5-DMPP is a versatile compound that has a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

3-CN-5-DMPP is used in a variety of scientific research applications. It can be used as a reagent for the synthesis of other organic compounds, such as 5-hydroxy-3-cyano-2-hydroxybenzaldehyde and 4-cyano-2-hydroxybenzaldehyde. It can also be used as a fluorescent probe for the detection of biological molecules, such as proteins and DNA. Additionally, 3-CN-5-DMPP has been used to study the interactions of proteins with other molecules, such as calcium and magnesium ions.

Mechanism of Action

3-CN-5-DMPP is a fluorescent molecule that can be used as a probe for the detection of biological molecules. When 3-CN-5-DMPP binds to a target molecule, it produces a fluorescent signal that can be detected with a fluorescence microscope. This signal can then be used to study the interactions of the target molecule with other molecules, such as calcium and magnesium ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CN-5-DMPP are not well understood. However, it has been suggested that 3-CN-5-DMPP could have a role in modulating the activity of certain enzymes, such as protein kinases. Additionally, 3-CN-5-DMPP has been used to study the interactions of proteins with other molecules, such as calcium and magnesium ions.

Advantages and Limitations for Lab Experiments

3-CN-5-DMPP has several advantages for use in laboratory experiments. It is inexpensive, readily available, and relatively easy to synthesize. Additionally, it is a highly fluorescent molecule, which makes it an ideal probe for the detection of biological molecules. However, 3-CN-5-DMPP is insoluble in water and has a relatively low solubility in organic solvents. This can limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 3-CN-5-DMPP. These include further studies on the biochemical and physiological effects of 3-CN-5-DMPP, as well as studies on its potential role in modulating the activity of certain enzymes. Additionally, further research could be conducted on the interactions of 3-CN-5-DMPP with other molecules, such as calcium and magnesium ions. Finally, further studies could be conducted on the use of 3-CN-5-DMPP as a fluorescent probe for the detection of biological molecules.

Synthesis Methods

3-CN-5-DMPP can be synthesized using a two-step synthesis method. The first step involves the reaction of 2,5-dimethoxyphenol with potassium cyanide in an aqueous solution of sodium carbonate. This reaction produces a salt of 3-cyano-5-(2,5-dimethoxyphenyl)phenol, which is then isolated and purified by recrystallization. The second step involves the reduction of the salt with sodium borohydride, which produces the desired 3-CN-5-DMPP.

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-13-3-4-15(19-2)14(8-13)11-5-10(9-16)6-12(17)7-11/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENSSYWXNDMADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684859
Record name 5-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(2,5-dimethoxyphenyl)phenol

CAS RN

1261924-88-2
Record name [1,1′-Biphenyl]-3-carbonitrile, 5-hydroxy-2′,5′-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261924-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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